4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine

c-Met inhibitor synthesis foretinib convergent synthesis

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS 205448-32-4) is a synthetic quinoline derivative characterized by a 4-chloro, 6-methoxy, and 7-(3-morpholinopropoxy) substitution pattern. This compound serves as a key late-stage intermediate (designated Intermediate VI) in the convergent synthesis of foretinib (XL880/GSK1363089), an orally bioavailable dual c-Met/VEGFR2 kinase inhibitor that has progressed to Phase II clinical trials for cancer.

Molecular Formula C17H21ClN2O3
Molecular Weight 336.8 g/mol
CAS No. 205448-32-4
Cat. No. B3177688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine
CAS205448-32-4
Molecular FormulaC17H21ClN2O3
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)Cl
InChIInChI=1S/C17H21ClN2O3/c1-21-16-11-13-14(18)3-4-19-15(13)12-17(16)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3
InChIKeyNNBAWPGQHJMVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS 205448-32-4): A Critical Quinoline Intermediate for c-Met Kinase Inhibitor Synthesis


4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS 205448-32-4) is a synthetic quinoline derivative characterized by a 4-chloro, 6-methoxy, and 7-(3-morpholinopropoxy) substitution pattern . This compound serves as a key late-stage intermediate (designated Intermediate VI) in the convergent synthesis of foretinib (XL880/GSK1363089), an orally bioavailable dual c-Met/VEGFR2 kinase inhibitor that has progressed to Phase II clinical trials for cancer [1]. Its molecular formula is C17H21ClN2O3 with a molecular weight of 336.82 g/mol, and it is commercially available at purities of 95–98% .

Why Generic Substitution of the 4-Chloroquinoline Intermediate Fails in Foretinib Synthesis


The 4-chloro substituent on the quinoline ring is not a generic leaving group; it is specifically required for the palladium-catalyzed direct coupling with the phenol derivative (I) in the convergent route to foretinib [1]. Replacement with a 4-hydroxy or 4-cyano analog alters the electronic properties and reactivity, necessitating different coupling conditions that may lead to lower yields or additional protection/deprotection steps. The morpholinopropoxy chain at position 7 is essential for the final drug's kinase binding affinity; truncation or modification of this chain has been shown to reduce c-Met inhibitory activity by >10-fold in enzymatic assays [2]. Consequently, indiscriminate substitution of this intermediate with structural analogs can compromise synthetic efficiency and final product quality.

Quantitative Evidence Guide: 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS 205448-32-4) Differentiation Data


Convergent Route Step-Count Advantage: Intermediate VI Enables a Shorter Synthesis of Foretinib

In the patented synthesis of foretinib, two distinct routes are described. The linear route (Route a) proceeds through 13 sequential steps from phenolic compound (I) to the final product, with a reported overall yield of 26.06% [1]. In contrast, the convergent route (Route b) employs 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (VI) in a direct Pd(OAc)2/DTBPB-catalyzed coupling with phenol (I), significantly reducing the step count and improving process mass intensity [2]. This convergent approach avoids multiple intermediate isolations and protective group manipulations required in the linear route.

c-Met inhibitor synthesis foretinib convergent synthesis step economy

Commercial Purity Benchmarking: 4-Chloroquinoline Intermediate Achieves 97–98% Purity Across Multiple Suppliers

Commercial batches of CAS 205448-32-4 are routinely supplied at 97% purity (HPLC) and 98% purity , with some suppliers offering 95% . This compares favorably to structurally related quinoline intermediates such as 4-chloro-6-methoxyquinolin-7-ol, which is often sold at lower purity (typically 95%) due to its greater susceptibility to oxidation and dimerization. The consistent high purity of the 4-chloro-7-morpholinopropoxy intermediate reduces the burden of pre-reaction purification and improves the reproducibility of the downstream palladium-catalyzed coupling step.

intermediate quality control HPLC purity foretinib intermediate procurement

Structural Specificity for c-Met Binding: The Morpholinopropoxy Chain is Essential for Kinase Inhibition

The 7-(3-morpholinopropoxy) substituent of the intermediate is retained in the final drug foretinib, where it occupies the ATP-binding pocket of c-Met kinase [1]. In the patent SAR studies, replacement of the morpholine with piperidine or thiomorpholine reduced c-Met inhibitory activity by >10-fold (IC50 shift from <10 nM to >100 nM) [1]. Similarly, removing the propyl linker (i.e., using ethoxy or direct attachment) decreased potency. Therefore, this specific intermediate is irreplaceable for generating foretinib and its active analogs.

kinase inhibitor SAR c-Met binding morpholinopropoxy pharmacophore

Reactivity Differentiation: 4-Chloro vs 4-Hydroxy in Palladium-Catalyzed Coupling Reactions

In the direct coupling step to form foretinib, the 4-chloro substituent of intermediate VI acts as a superior electrophile compared to the 4-hydroxy analog. Patent experimental data indicate that using 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline with Pd(OAc)2/DTBPB catalyst system achieves coupling yields of approximately 85–90% (isolated) [1], whereas the 4-hydroxy analog requires prior activation (e.g., tosylation or triflation) and still yields only 70–75% under comparable conditions [2]. This difference directly impacts the overall yield and cost of the final active pharmaceutical ingredient.

Buchwald-Hartwig coupling 4-chloroquinoline palladium catalysis reaction yield

Application Scenarios for 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS 205448-32-4)


Foretinib API Manufacturing and Process Development

This intermediate is the preferred building block for the convergent synthesis of foretinib active pharmaceutical ingredient (API). Its use in the Pd-catalyzed direct coupling route reduces step count by ≥5 steps versus the linear route [1], enabling more cost-effective and scalable manufacturing of foretinib for clinical supply or commercial production. Process chemists select this intermediate to minimize unit operations and improve overall yield.

c-Met Inhibitor Library Synthesis for Drug Discovery

Medicinal chemistry teams leverage this intermediate to generate focused libraries of 4-substituted quinoline c-Met inhibitors. Because the morpholinopropoxy chain is critical for c-Met binding (IC50 < 10 nM) [2], the intermediate serves as a validated starting point for exploring variations at the 4-position while preserving the essential pharmacophore, accelerating SAR studies and hit-to-lead optimization.

Quality Control and Reference Standard for Foretinib Intermediate Testing

With commercially available purities of 97–98% (HPLC) , this compound is used as a reference standard for analytical method development and quality control in foretinib manufacturing. Its well-characterized structure (C17H21ClN2O3, MW 336.82 g/mol) and consistent purity profile facilitate HPLC calibration, impurity profiling, and batch-to-batch consistency testing in GMP environments.

Academic Research on Kinase Inhibitor Synthesis and Methodology

Academic laboratories investigating novel synthetic methodologies for quinoline-based kinase inhibitors employ this intermediate as a model substrate for palladium-catalyzed C–O coupling reactions. Its defined reactivity (85–90% coupling yield under optimized conditions) [1] makes it a suitable benchmark for testing new ligands, catalysts, and reaction conditions aimed at improving the efficiency of heteroaryl ether formation.

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